molecular formula C5H10O2S B12773657 Methyl (S)-(-)-3-mercapto-2-methylpropanoate CAS No. 86961-10-6

Methyl (S)-(-)-3-mercapto-2-methylpropanoate

Cat. No.: B12773657
CAS No.: 86961-10-6
M. Wt: 134.20 g/mol
InChI Key: PXSVQMKXJZTWPN-SCSAIBSYSA-N
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Description

Methyl (S)-(-)-3-mercapto-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thiol group (-SH) and a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-(-)-3-mercapto-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of (S)-(-)-3-mercapto-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-3-mercapto-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Methyl (S)-(-)-3-mercapto-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which methyl (S)-(-)-3-mercapto-2-methylpropanoate exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simple thiol with a strong odor, used as a warning agent in natural gas.

    Methyl 3-mercaptopropanoate: Similar structure but lacks the chiral center.

    Ethyl (S)-(-)-3-mercapto-2-methylpropanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl (S)-(-)-3-mercapto-2-methylpropanoate is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it interacts with. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.

Properties

CAS No.

86961-10-6

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

methyl (2S)-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3/t4-/m1/s1

InChI Key

PXSVQMKXJZTWPN-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CS)C(=O)OC

Canonical SMILES

CC(CS)C(=O)OC

Origin of Product

United States

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